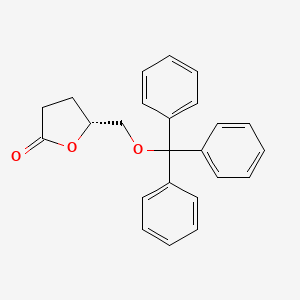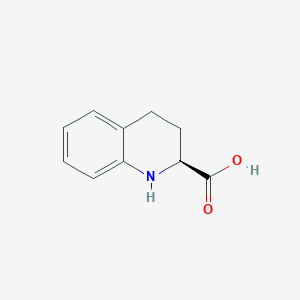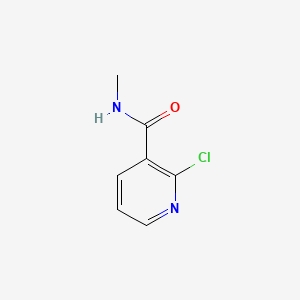
2-Chlor-N-methylnicotinamid
Übersicht
Beschreibung
2-Chloro-N-methylnicotinamide is a chemical compound with the molecular formula C7H7ClN2O . It has a molecular weight of 170.6 .
Molecular Structure Analysis
The InChI code for 2-Chloro-N-methylnicotinamide is1S/C7H7ClN2O/c1-9-7(11)5-3-2-4-10-6(5)8/h2-4H,1H3,(H,9,11) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
2-Chloro-N-methylnicotinamide is a solid at room temperature . It has a molecular weight of 170.6 .Wissenschaftliche Forschungsanwendungen
Antibakterielle und Antibiofilmwirkung
2-Chlor-N-methylnicotinamid: wurde auf seine potenziellen antibakteriellen und antibiofilmwirksamen Eigenschaften untersucht. Forschungsergebnisse zeigen, dass Derivate von Nicotinamid, einschließlich dieser Verbindung, vielversprechend bei der Hemmung des Bakterienwachstums und der Biofilmbildung sind . Dies ist besonders wichtig im medizinischen Bereich, wo bakterieller Widerstand und Biofilm-assoziierte Infektionen eine große Herausforderung darstellen.
Berechnungschemie
Im Bereich der Berechnungschemie werden This compound und seine Derivate als Modellverbindungen verwendet, um elektronische Eigenschaften wie HOMO/LUMO-Energien und molekulare elektrostatische Potential (MEP)-Karten zu untersuchen . Diese Studien können Reaktivität und Wechselwirkungen mit biologischen Zielmolekülen vorhersagen.
Materialwissenschaft
Diese Verbindung wird in der materialwissenschaftlichen Forschung aufgrund ihrer Festkörpereigenschaften und ihres Potenzials als Vorläufer für komplexere Materialien verwendet. Ihre Molekülstruktur und Eigenschaften wie Schmelzpunkt und Löslichkeit sind für die Entwicklung neuer Materialien von Interesse .
Landwirtschaftliche Chemie
Obwohl direkte Anwendungen in der Landwirtschaft nicht umfassend dokumentiert sind, könnten die antibakteriellen Eigenschaften von This compound zur Entwicklung von Pflanzenschutzmitteln oder wachstumsfördernden Stoffen genutzt werden .
Umweltchemie
Die Umweltanwendungen von This compound können seine Rolle beim Abbau von Umweltverschmutzern umfassen. Seine chemische Reaktivität könnte genutzt werden, um schädliche Substanzen in Wasser und Boden abzubauen .
Pharmakologie
In der Pharmakologie ist This compound ein Kandidat für die Arzneimittelentwicklung und -findung. Seine Wechselwirkungen mit verschiedenen Enzymen und Rezeptoren können untersucht werden, um neue Medikamente zu entwickeln .
Biochemie
Die Rolle der Verbindung in der Biochemie ist mit ihren potenziellen Auswirkungen auf Stoffwechselwege verbunden, da sie eine strukturelle Ähnlichkeit zu Nicotinamid, einer Form von Vitamin B3 und einem Bestandteil von NAD/NADP, aufweist . Sie könnte Prozesse wie DNA-Reparatur, Signalgebung und enzymatische Reaktionen beeinflussen.
Chemische Synthese
This compound: dient als Baustein in der organischen Synthese. Es kann verwendet werden, um eine große Bandbreite an chemischen Verbindungen zu synthetisieren, darunter komplexere Nicotinamid-Derivate mit verschiedenen biologischen Aktivitäten .
Wirkmechanismus
While specific mechanisms of action for 2-Chloro-N-methylnicotinamide are not detailed in the search results, it’s suggested that binding to ergosterol on the fungal plasma membrane is a likely mechanism of action, along with possible inhibition of DNA synthesis through the inhibition of thymidylate synthase .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It is known that nicotinamide and its metabolites play a significant role in various biochemical reactions . They are involved in controlling methylation potential, impacting DNA and histone epigenetic modification .
Cellular Effects
Nicotine, a related compound, has been shown to influence mitochondrial function both in vitro and in vivo . For example, upon nicotine treatment, the co-localization of mitochondria with microtubules decreased, indicative of the dissociation of mitochondria from microtubules .
Molecular Mechanism
It is known that nicotinamide and its metabolites can affect various mitochondrial activities
Temporal Effects in Laboratory Settings
It is known that the compound is usually shipped within 2 business days .
Dosage Effects in Animal Models
A related compound, N-methylnicotinamide, has been shown to increase skin vascular permeability in rats .
Metabolic Pathways
It is known that nicotinamide N-methyltransferase (NNMT) is a metabolic enzyme involved in controlling methylation potential, impacting DNA and histone epigenetic modification .
Eigenschaften
IUPAC Name |
2-chloro-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-9-7(11)5-3-2-4-10-6(5)8/h2-4H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRKRDJKETWGRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484540 | |
| Record name | 2-Chloro-N-methylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52943-20-1 | |
| Record name | 2-Chloro-N-methylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

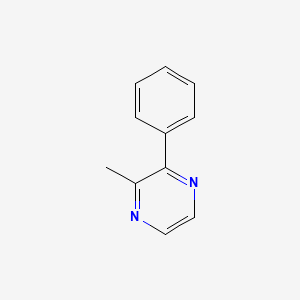


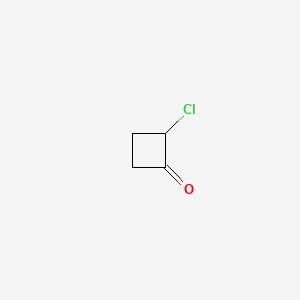
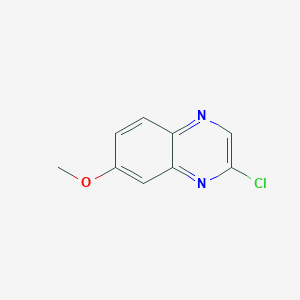
![7-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1601374.png)

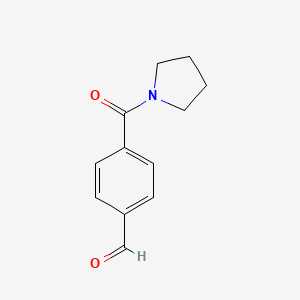
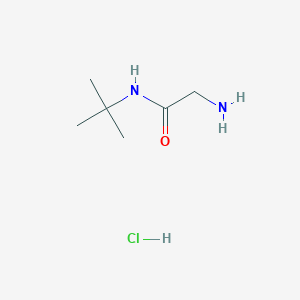
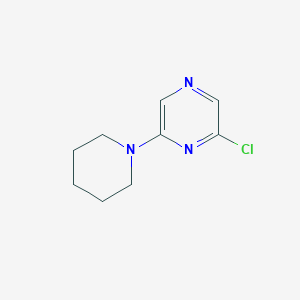
![5-Methyl-5H-dibenzo[b,d]silole](/img/structure/B1601384.png)

